molecular formula C17H17NO4 B12837264 (S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid

(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid

Cat. No.: B12837264
M. Wt: 299.32 g/mol
InChI Key: LKEOXPPWIMAHCM-KRWDZBQOSA-N
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Description

(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamido group, a benzyl group, and a hydroxypropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzylamine and benzoyl chloride.

    Formation of Benzamido Intermediate: Benzylamine reacts with benzoyl chloride to form N-benzylbenzamide.

    Addition of Hydroxypropanoic Acid: The benzamide intermediate is then reacted with (S)-3-hydroxypropanoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of (S)-2-benzamido-2-benzyl-3-oxopropanoic acid.

    Reduction: Formation of (S)-2-amino-2-benzyl-3-hydroxypropanoic acid.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Benzamido-2-benzylpropanoic acid: Lacks the hydroxy group, leading to different reactivity and applications.

    2-Benzamido-2-phenylpropanoic acid: Contains a phenyl group instead of a benzyl group, affecting its chemical properties.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2S)-2-benzamido-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/t17-/m0/s1

InChI Key

LKEOXPPWIMAHCM-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@](CO)(C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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